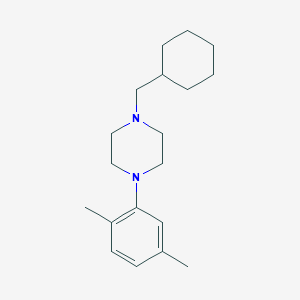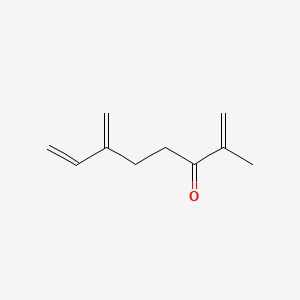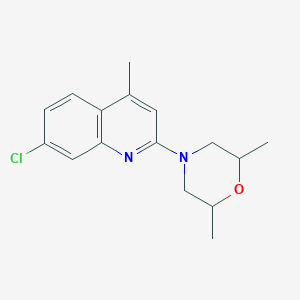
N-Dansyl-DL-serine cyclohexylammonium salt
Vue d'ensemble
Description
N-Dansyl-DL-serine cyclohexylammonium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound features a cyclohexanamine moiety linked to a naphthalene ring substituted with a dimethylamino group and a sulfonylamino group, along with a hydroxypropanoic acid side chain. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dansyl-DL-serine cyclohexylammonium salt typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first functionalized with a dimethylamino group and a sulfonyl chloride group. This intermediate is then reacted with cyclohexanamine to form the sulfonylamino linkage. Finally, the hydroxypropanoic acid side chain is introduced through esterification or amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Dansyl-DL-serine cyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the naphthalene ring.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrocarbons.
Applications De Recherche Scientifique
N-Dansyl-DL-serine cyclohexylammonium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions due to its fluorescent properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Dansyl-DL-serine cyclohexylammonium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonylamino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its fluorescent properties allow it to be used as a probe to study molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dansyl-DL-valine Cyclohexylammonium Salt
- Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid
- Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid
Uniqueness
N-Dansyl-DL-serine cyclohexylammonium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from similar compounds .
Propriétés
IUPAC Name |
cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S.C6H13N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;7-6-4-2-1-3-5-6/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVMXASXEDTEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657533 | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]serine--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42808-14-0 | |
| Record name | Serine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42808-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]serine--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B1655743.png)
![[(Hexahydro-2,2,7,7-tetramethyl-5-oxo-1H-1,4-diazepine-1-yl)oxy]radical](/img/structure/B1655744.png)











![N-[4-(benzylamino)-6,7-dimethoxynaphthalen-2-yl]acetamide](/img/structure/B1655766.png)
